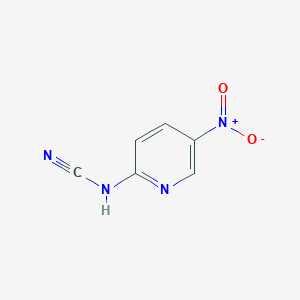

(5-硝基吡啶-2-基)氰胺

描述

“(5-Nitropyridin-2-yl)cyanamide” is a nitrogen-containing heterocyclic organic compound. It has the molecular formula C₆H₄N₄O₂ .

Synthesis Analysis

The synthesis of nitropyridines involves a series of reactions. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular weight of “(5-Nitropyridin-2-yl)cyanamide” is 164.12 g/mol. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Cyanamides have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents. They also exhibit unique radical and coordination chemistry . The reaction mechanism of nitropyridine derivatives by the action of hydrazine hydrate was studied using 5-nitropyridin-2(1H)-one and 1-methyl-5-nitropyridin-2(1H)-one as examples .Physical And Chemical Properties Analysis

“(5-Nitropyridin-2-yl)cyanamide” has the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol. Further physical and chemical properties would require specific experimental data.科学研究应用

光学材料研究

该化合物因其光学性质和在二极管应用中的潜在用途而被研究。 研究重点是评估源自(5-硝基吡啶-2-基)氰胺的材料的光学特性,以确定其在电子器件中的适用性 .

DNA-PK抑制剂的合成

已经建立了一种改进的合成程序,涉及(5-硝基吡啶-2-基)氰胺,用于临床DNA-PK抑制剂AZD7648。 该工艺旨在以安全、经济高效且稳健的方式生产该抑制剂 .

环加成化学

该化合物用于环加成化学,这是一种化学反应形式,其中两个或多个不饱和分子结合形成环状分子。 (5-硝基吡啶-2-基)氰胺的独特性质促进了这一过程 .

胺氰化反应

它在胺氰化反应中起作用,其中将氨基和氰基引入分子中。 这对合成各种有机化合物很重要 .

亲电氰化物转移剂

该化合物充当亲电氰化物转移剂,这在化学合成过程中将氰离子转移到其他分子中至关重要 .

自由基和配位化学

(5-硝基吡啶-2-基)氰胺由于其氮-碳-氮连接性,参与了独特的自由基反应和配位化学,这提供了亲核和亲电行为的双重性 .

推拉偶氮生色团的合成

已经设计了一种涉及(5-硝基吡啶-2-基)氰胺的实用方法,用于合成具有硝基吡啶基受体部分的推拉偶氮生色团,这对于创建具有特定光吸收特性的化合物很重要 .

安全和危害

未来方向

作用机制

Target of Action

Nitropyridine derivatives are known to interact with various biological targets, depending on their specific structures .

Mode of Action

Nitropyridine derivatives have been studied for their interaction with hydrazine hydrate, leading to the formation of various compounds . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .

Biochemical Pathways

Nitropyridine derivatives are known to undergo various reactions, leading to the formation of different compounds . These reactions could potentially affect various biochemical pathways, depending on the specific structure of the derivative and the biological context.

属性

IUPAC Name |

(5-nitropyridin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMVWRJNIZZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1393626.png)

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)